![molecular formula C20H14ClNO2 B14178594 9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919290-45-2](/img/structure/B14178594.png)
9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one is a chemical compound with a complex structure that includes a chloro group, a hydroxymethyl group, and a benzo[h]isoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinolinone Core: The initial step involves the formation of the benzo[h]isoquinolinone core through a cyclization reaction. This can be achieved using a suitable precursor such as 2-aminobenzophenone and an appropriate cyclizing agent.
Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group
Reduction: Conversion of the chloro group to a hydrogen atom or the hydroxymethyl group to a methyl group
Substitution: Replacement of the chloro group with other functional groups
Scientific Research Applications
9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-Chloro-4-phenylbenzo[h]isoquinolin-1(2H)-one: Lacks the hydroxymethyl group, which may affect its chemical reactivity and biological activity.
4-[3-(Hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one:
Uniqueness
9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2H)-one is unique due to the presence of both the chloro and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
919290-45-2 |
|---|---|
Molecular Formula |
C20H14ClNO2 |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
9-chloro-4-[3-(hydroxymethyl)phenyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C20H14ClNO2/c21-15-6-4-13-5-7-16-18(14-3-1-2-12(8-14)11-23)10-22-20(24)19(16)17(13)9-15/h1-10,23H,11H2,(H,22,24) |
InChI Key |
LVIJITJHAXXDLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CNC(=O)C3=C2C=CC4=C3C=C(C=C4)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10R)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14178523.png)
![Bicyclo[3.1.1]heptan-3-one, 6,6-dimethyl-2-(2-methylpropyl)-](/img/structure/B14178525.png)
![2-[(1,4-Dioxa-7,10-dithiacyclododecan-8-yl)methoxy]benzaldehyde](/img/structure/B14178527.png)
![(3R)-3-[(2S)-3,6-dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14178537.png)
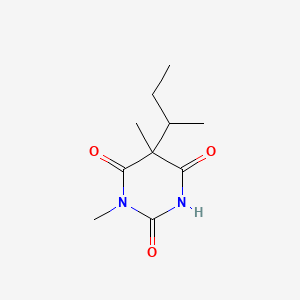

![5-Ethyl-3-{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14178565.png)
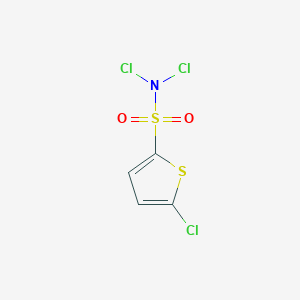
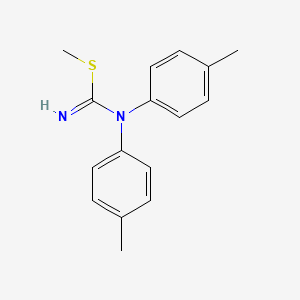
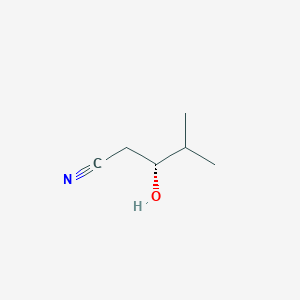
![Benzenemethanamine, 4-[4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-N,N-dimethyl-](/img/structure/B14178589.png)
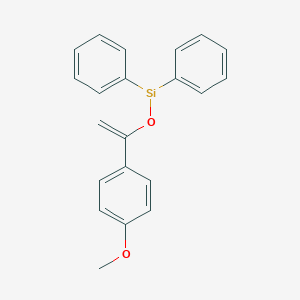
![2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol](/img/structure/B14178602.png)
![(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol](/img/structure/B14178607.png)
